molecular formula C28H56O4S2Sn B13788736 Dibutyltin-bis-(iso-octylthioglycolate) CAS No. 2781-09-1

Dibutyltin-bis-(iso-octylthioglycolate)

Cat. No.: B13788736
CAS No.: 2781-09-1
M. Wt: 639.6 g/mol
InChI Key: DXOBKWDLTMLJLX-UHFFFAOYSA-L
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Description

Dibutyltin-bis-(iso-octylthioglycolate) is an organotin compound primarily used as a stabilizer in polyvinyl chloride (PVC) manufacturing. Its molecular structure consists of a central tin atom bonded to two butyl groups and two iso-octylthioglycolate ligands. The iso-octyl group (a branched C8 alkyl chain) and thioglycolate moiety (HSCH2COO−) contribute to its thermal stability and compatibility with polymer matrices.

Organotin compounds are regulated due to their toxicity, particularly their endocrine-disrupting effects. Proper handling protocols, such as avoiding contact with food or water, are critical .

Properties

CAS No.

2781-09-1

Molecular Formula

C28H56O4S2Sn

Molecular Weight

639.6 g/mol

IUPAC Name

octyl 2-[dibutyl-(2-octoxy-2-oxoethyl)sulfanylstannyl]sulfanylacetate

InChI

InChI=1S/2C10H20O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-12-10(11)9-13;2*1-3-4-2;/h2*13H,2-9H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

DXOBKWDLTMLJLX-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCOC(=O)CS[Sn](CCCC)(CCCC)SCC(=O)OCCCCCCCC

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Value
Chemical Name Dibutyltin bis(isooctylthioglycolate)
Molecular Formula C28H56O4S2Sn
Molecular Weight 639.58 g/mol
CAS Number 25168-24-5
Melting Point < 25 °C
Boiling Point > 200 °C
Density 1.12 g/cm³
Flash Point 140 °C

This compound consists of a dibutyltin core coordinated to two isooctyl thioglycolate ligands, where the isooctyl group is a mixture of isomers produced by the oxo process, typically containing alkyl chains of 8 carbon atoms with branching.

Preparation Methods of Dibutyltin bis(isooctylthioglycolate)

General Synthetic Route

The preparation of dibutyltin bis(isooctylthioglycolate) generally involves the reaction of dibutyltin dichloride or dibutyltin oxide with isooctyl thioglycolate or its sodium salt under controlled conditions. The process can be summarized as follows:

  • Starting Materials:

    • Dibutyltin dichloride (Bu2SnCl2) or dibutyltin oxide (Bu2SnO)
    • Isooctyl thioglycolate (HSCH2COO-C8H17, where C8H17 is the isooctyl group)
    • Base (e.g., sodium hydroxide or sodium alkoxide) to form the sodium salt of isooctyl thioglycolate if needed
  • Reaction Mechanism:

    • The tin center undergoes ligand exchange, replacing chloride or oxide ligands with thioglycolate esters.
    • The thiol group (-SH) of isooctyl thioglycolate coordinates to the tin atom via sulfur.
    • The carboxylate group remains esterified with the isooctyl alcohol moiety.
  • Typical Reaction Conditions:

    • Solvent: Organic solvents such as toluene or xylene are used.
    • Temperature: Moderate heating (80-150 °C) to facilitate ligand exchange.
    • Inert atmosphere (nitrogen or argon) to prevent oxidation of thiol groups.
    • Removal of byproducts such as sodium chloride or water by filtration or distillation.
  • Purification:

    • The crude product is purified by vacuum distillation or recrystallization to remove unreacted starting materials and byproducts.

Specific Patent-Reported Methods

Method A: Reaction of Dibutyltin Dichloride with Sodium Isooctyl Thioglycolate
  • Sodium isooctyl thioglycolate is prepared by neutralizing isooctyl thioglycolate with sodium hydroxide.
  • Dibutyltin dichloride is reacted with two equivalents of sodium isooctyl thioglycolate in an organic solvent.
  • The reaction proceeds with the precipitation of sodium chloride.
  • The mixture is filtered, and the solvent is evaporated to yield dibutyltin bis(isooctylthioglycolate).
Method B: Direct Esterification Using Dibutyltin Oxide
  • Dibutyltin oxide is reacted directly with isooctyl thioglycolate in a solvent under reflux.
  • Water formed during the reaction is removed azeotropically.
  • The reaction proceeds until stoichiometric conversion to the dibutyltin bis(thioglycolate) ester is complete.

Reaction Scheme Summary

Step Reagents/Conditions Products Notes
1 Isooctyl thioglycolate + NaOH Sodium isooctyl thioglycolate Neutralization to form thiolate salt
2 Dibutyltin dichloride + 2 equiv sodium salt Dibutyltin bis(isooctylthioglycolate) + 2 NaCl Ligand exchange reaction
3 Dibutyltin oxide + 2 equiv isooctyl thioglycolate Dibutyltin bis(isooctylthioglycolate) + H2O Direct esterification, water removal

Analytical and Quality Considerations

  • The purity of dibutyltin bis(isooctylthioglycolate) is critical to its performance as a stabilizer.
  • Control of impurities such as trimethyltin compounds is essential, as these can affect toxicity and stability.
  • Analytical techniques include:
    • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
    • Infrared (IR) spectroscopy to verify ester and thiol coordination.
    • Elemental analysis for tin content.
    • Thermal analysis (TGA/DSC) to assess thermal stability.

Summary of Research Findings

  • The preparation of dibutyltin bis(isooctylthioglycolate) is well-established via ligand exchange reactions involving dibutyltin dichloride or oxide and isooctyl thioglycolate or its salts.
  • The isooctyl group is a mixture of isomers derived from the oxo process, imparting desirable solubility and compatibility properties to the compound.
  • Control of reaction stoichiometry and purification steps is critical to minimize toxic byproducts such as trimethyltin derivatives.
  • The compound is commercially available and characterized by moderate melting point, high boiling point, and good thermal stability, making it suitable as a PVC stabilizer.

Chemical Reactions Analysis

Types of Reactions

Dibutyltin-bis-(iso-octylthioglycolate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized tin species.

    Substitution: It can participate in substitution reactions where the thioglycolate ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.

    Substitution: Reagents like halides or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tin compounds, while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

Industrial Applications

2.1 PVC Stabilization

One of the primary applications of dibutyltin-bis-(iso-octylthioglycolate) is as a stabilizer in PVC formulations. It prevents degradation during processing and enhances the longevity of the final product. The compound's compatibility with PVC allows for clear films without haziness, which is critical for consumer products such as packaging materials and construction components .

  • Performance Characteristics :
    • Effective at low concentrations.
    • Provides thermal stability.
    • Reduces discoloration and maintains clarity in films.

2.2 Catalysis in Polymer Production

Dibutyltin-bis-(iso-octylthioglycolate) also functions as a catalyst in the production of polyolefins and other polymers. Its catalytic properties facilitate the polymerization process, leading to higher yields and improved material properties .

Environmental Considerations

The environmental impact of organotin compounds, including dibutyltin-bis-(iso-octylthioglycolate), has been a subject of research due to their potential toxicity. Studies indicate that while dibutyltin compounds are less toxic than other organotin derivatives, they still pose risks to aquatic ecosystems when leached into water bodies . Regulatory assessments have been conducted to evaluate their environmental safety and to establish guidelines for their use .

Case Studies

4.1 Stability Studies

Research has demonstrated that dibutyltin-bis-(iso-octylthioglycolate) significantly improves the thermal stability of PVC under various processing conditions. In comparative studies with alternative stabilizers, it was shown to outperform competitors in maintaining clarity and mechanical properties over extended periods .

4.2 Toxicity Assessments

Toxicological evaluations have indicated that dibutyltin-bis-(iso-octylthioglycolate) exhibits lower acute toxicity compared to other organotin compounds, such as tributyltin derivatives. Long-term studies on animal models have assessed its dermal and oral toxicity, providing data that supports its safer profile when used within regulated limits .

Data Table: Comparative Properties

PropertyDibutyltin-bis-(iso-octylthioglycolate)Tributyltin Compounds
Thermal StabilityHighModerate
Clarity in FilmsExcellentOften hazy
Acute ToxicityLowHigh
Environmental RiskModerateHigh
Primary ApplicationPVC StabilizationAntifouling agents

Mechanism of Action

The mechanism by which dibutyltin-bis-(iso-octylthioglycolate) exerts its effects involves its interaction with molecular targets such as enzymes and other proteins. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific context and application .

Comparison with Similar Compounds

Key Findings:

Structural Differences: Ligand Branching: The iso-octyl group in Dibutyltin-bis-(iso-octylthioglycolate) is a branched C8 chain, whereas Dibutyltin Bis(2-ethylhexyl thioglycolate) uses a 2-ethylhexyl group (also branched C8). Minor differences in branching may affect solubility and polymer compatibility . Functional Groups: Thioglycolate ligands (HSCH2COO−) enhance thermal stability compared to oxide or laurate groups in DBTO or dibutyltin dilaurate .

Performance in PVC Stabilization :

  • Thioglycolate-based compounds (e.g., iso-octyl and 2-ethylhexyl derivatives) outperform oxide counterparts due to superior heat resistance and lower volatility .
  • Dibutyltin dilaurate, while effective as a catalyst, lacks the stabilization efficiency of thioglycolate derivatives.

The European Chemicals Agency (ECHA) regulates Dibutyltin Bis(2-ethylhexyl thioglycolate) under EC 234-186-1, mandating strict handling protocols .

Regulatory and Environmental Considerations

  • Restrictions : The use of dibutyltin compounds in consumer products is restricted under REACH (EU) and TSCA (US) due to reproductive toxicity .
  • Environmental Persistence: Organotin compounds persist in sediments, necessitating wastewater treatment to mitigate ecological impacts.

Biological Activity

Dibutyltin-bis-(iso-octylthioglycolate) (DBT-OTG) is an organotin compound widely recognized for its applications in polymer stabilization, particularly in polyvinyl chloride (PVC) formulations. Its chemical formula is C28H56O4S2SnC_{28}H_{56}O_{4}S_{2}Sn, with a molecular weight of approximately 639.582 g/mol . This compound exhibits notable biological activity, which is critical for understanding its safety and efficacy in various applications.

  • Chemical Formula : C28H56O4S2SnC_{28}H_{56}O_{4}S_{2}Sn
  • Molecular Weight : 639.582 g/mol
  • IUPAC Name : Octyl [(dibutyl([2-(octyloxy)-2-oxoethyl]sulfanyl)stannyl)sulfanyl]acetate

Structure

The structure of DBT-OTG can be represented as follows:

Dibutyltin bis iso octylthioglycolate \text{Dibutyltin bis iso octylthioglycolate }

This compound consists of two butyl groups and two iso-octyl thioglycolate moieties, contributing to its unique properties.

Toxicity and Safety Profile

Dibutyltin compounds, including DBT-OTG, exhibit significant toxicity, which varies based on the specific structure and formulation. The acute oral toxicity of DBT-OTG has been evaluated, revealing an LD50 (lethal dose for 50% of the population) of approximately 160 mg/kg when administered orally . In comparison, other organotin compounds like trimethyltin acetate show much higher toxicity levels.

Table 1: Toxicity Comparison of Organotin Compounds

CompoundLD50 (mg/kg)
Dibutyltin-bis-(iso-octylthioglycolate)160
Trimethyltin acetate24
Dimethyltin bis(isooctyl thioglycolate)1380

The biological activity of DBT-OTG is primarily attributed to its ability to interact with cellular membranes and proteins. Organotin compounds are known to disrupt cellular functions by:

  • Inhibiting enzyme activity : Organotins can inhibit enzymes critical for cellular metabolism.
  • Disrupting membrane integrity : These compounds can integrate into lipid bilayers, altering membrane fluidity and permeability.
  • Inducing oxidative stress : Organotin exposure can lead to the generation of reactive oxygen species (ROS), causing cellular damage.

Case Studies

  • Skin Irritation Studies : Research indicates that DBT-OTG produces significant skin irritation in animal models, similar to other organotin compounds. Studies have shown that while dibutyltin salts are less irritating than their trialkyl counterparts, they still pose a risk for dermal exposure .
  • Reproductive Toxicity : Long-term exposure studies have indicated potential reproductive toxicity associated with dibutyltin compounds. In animal studies, exposure has been linked to adverse effects on reproductive organs and fertility rates .
  • Environmental Impact : DBT-OTG has been studied for its biocidal properties, particularly in agricultural applications as a fungicide. Its persistence in the environment raises concerns regarding bioaccumulation and ecological toxicity .

Regulatory Status

Due to the potential health risks associated with organotin compounds, regulatory agencies have implemented guidelines for their use. The European Union has classified certain organotins as hazardous substances, leading to restrictions on their application in consumer products.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Dibutyltin-bis-(iso-octylthioglycolate), and how can researchers optimize reaction yields while minimizing side products?

  • Methodology : Follow organotin synthesis guidelines, ensuring stoichiometric control of reactants (e.g., dibutyltin oxide and iso-octylthioglycolic acid). Use inert atmospheres (N₂/Ar) to prevent oxidation. Monitor reaction progress via FTIR or NMR to track thioglycolate ligand coordination . Optimize temperature (typically 80–120°C) and solvent polarity (e.g., toluene or THF) to reduce hydrolysis by-products. Post-synthesis, purify via column chromatography or recrystallization, and confirm purity using elemental analysis .

Q. Which analytical techniques are most reliable for characterizing Dibutyltin-bis-(iso-octylthioglycolate), and how should data interpretation be standardized?

  • Methodology : Combine spectroscopic methods:

  • NMR : ¹H/¹³C NMR for ligand structure; ¹¹⁹Sn NMR for tin coordination geometry.
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight.
  • X-ray crystallography : For definitive structural elucidation (if crystals are obtainable).
    • Standardize data by cross-referencing with databases (e.g., NIST Chemistry WebBook) and reporting uncertainties (e.g., δ values in ppm for NMR) .

Q. What are the primary toxicity endpoints for Dibutyltin-bis-(iso-octylthioglycolate) in environmental studies, and how should bioassays be designed to ensure reproducibility?

  • Methodology : Follow OECD/EPA guidelines for ecotoxicology:

  • Acute toxicity : Use Daphnia magna (48h LC₅₀) or algal growth inhibition tests.
  • Chronic toxicity : Fish embryo toxicity (FET) assays over 96h.
  • Include positive controls (e.g., tributyltin) and solvent-blank controls. Report results with 95% confidence intervals and statistical significance (p < 0.05) via ANOVA or non-parametric tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for Dibutyltin-bis-(iso-octylthioglycolate) across different cell lines?

  • Methodology : Conduct meta-analysis of existing studies (prioritizing peer-reviewed journals) to identify variables:

  • Cell line specificity : Compare epithelial (e.g., HepG2) vs. immune cells (e.g., THP-1).
  • Exposure conditions : Standardize dosing (µM range), exposure time (24–72h), and metabolic activation (e.g., S9 fraction).
  • Mechanistic studies : Use siRNA knockdown or CRISPR to isolate pathways (e.g., oxidative stress vs. apoptosis). Validate with orthogonal assays (e.g., ROS detection and caspase-3 activation) .

Q. What computational models are effective for predicting the environmental fate of Dibutyltin-bis-(iso-octylthioglycolate), and how should experimental data validate these models?

  • Methodology :

  • QSAR models : Use EPI Suite or OPERA to estimate biodegradation half-lives and bioaccumulation factors.
  • Molecular dynamics (MD) : Simulate ligand-exchange kinetics in aqueous environments (e.g., water-sediment systems).
  • Validate with field studies: Measure tin speciation via ICP-MS in contaminated sites and compare with model outputs .

Q. How can researchers design experiments to elucidate the degradation pathways of Dibutyltin-bis-(iso-octylthioglycolate) under UV irradiation?

  • Methodology :

  • Photolysis setup : Use a solar simulator (λ = 290–800 nm) with controlled intensity (W/m²). Monitor degradation via HPLC-UV/Vis at timed intervals.
  • Intermediate identification : Employ LC-HRMS or GC-MS to detect transient species (e.g., monobutyltin derivatives).
  • Kinetic analysis : Apply pseudo-first-order models to calculate rate constants. Compare with dark controls to isolate photolytic effects .

Methodological Guidelines

  • Literature Review : Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Avoid non-academic sources (e.g., news articles) .
  • Data Presentation : Use tables/figures only if they enhance clarity (e.g., dose-response curves). Place raw data in supplementary materials .
  • Statistical Rigor : Report effect sizes, confidence intervals, and power analysis for small-sample studies .

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